2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
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Overview
Description
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, methyl, thiophene, thiazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple steps, including etherification, sulfonylation, and amidation reactionsThe final step involves the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The thiophene and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the thiophene and thiazole rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-((phenylamino)methyl)phenol: Similar in structure but lacks the thiophene and thiazole rings.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the substitution pattern and functional groups.
Uniqueness
2-methoxy-5-methyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is unique due to the presence of both thiophene and thiazole rings, which contribute to its distinct chemical and biological properties. These heterocyclic rings enhance the compound’s ability to interact with various biological targets and increase its potential for therapeutic applications .
Properties
Molecular Formula |
C17H18N2O3S3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O3S3/c1-12-5-6-14(22-2)16(10-12)25(20,21)18-8-7-13-11-24-17(19-13)15-4-3-9-23-15/h3-6,9-11,18H,7-8H2,1-2H3 |
InChI Key |
SLQVVVRWTDYRET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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